molecular formula C38H58N6O2 B609673 1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea CAS No. 166967-84-6

1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea

Cat. No. B609673
CAS RN: 166967-84-6
M. Wt: 630.92
InChI Key: SIHFCVXQGXGQQO-WXUXXXNLSA-N
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Description

NTE-122 is a potent, selective and competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).

Scientific Research Applications

Corrosion Inhibition

1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. Research shows that these compounds effectively inhibit corrosion, likely through adsorption and formation of a protective layer on the steel surface (Mistry, Patel, Patel, & Jauhari, 2011).

Synthesis of Novel Compounds

The compound has applications in the synthesis of novel chemical structures. For instance, its derivatives have been used in the synthesis of new classes of cyclic dipeptidyl ureas and other complex molecules, contributing to the development of new chemical entities (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Pharmaceutical Intermediates

Certain derivatives of 1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea serve as intermediates in the synthesis of pharmaceutical compounds. They have been utilized in the preparation of various biologically active substances, which could potentially contribute to new drug developments (Qiu-jin, 2010).

Catalytic Applications

These urea derivatives are also explored for their catalytic use. For instance, they have been employed in palladium-catalyzed reactions, indicating their potential as catalysts in various chemical processes (Škoch, Císařová, & Štěpnička, 2015).

Electronic and Optical Applications

These compounds are studied for their electronic and optical properties, such as in the development of fluorescent probes for detecting metal ions and amino acids. This research contributes to the advancement of materials science and analytical chemistry (Guo, Yang, Yang, Zhu, Pei, & Zhang, 2014).

properties

CAS RN

166967-84-6

Product Name

1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea

Molecular Formula

C38H58N6O2

Molecular Weight

630.92

IUPAC Name

1-cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea

InChI

InChI=1S/C38H58N6O2/c1-41(2)33-23-19-31(20-24-33)39-37(45)43(35-11-7-5-8-12-35)27-29-15-17-30(18-16-29)28-44(36-13-9-6-10-14-36)38(46)40-32-21-25-34(26-22-32)42(3)4/h19-26,29-30,35-36H,5-18,27-28H2,1-4H3,(H,39,45)(H,40,46)

InChI Key

SIHFCVXQGXGQQO-WXUXXXNLSA-N

SMILES

CN(C)C1=CC=C(C=C1)NC(=O)N(CC2CCC(CC2)CN(C3CCCCC3)C(=O)NC4=CC=C(C=C4)N(C)C)C5CCCCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NTE-122;  NTE 122;  NTE122; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea
Reactant of Route 3
Reactant of Route 3
1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea
Reactant of Route 4
Reactant of Route 4
1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea
Reactant of Route 5
Reactant of Route 5
1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea
Reactant of Route 6
Reactant of Route 6
1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea

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